molecular formula C10H13N5 B1489955 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine CAS No. 1565830-81-0

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine

Cat. No. B1489955
M. Wt: 203.24 g/mol
InChI Key: UEPSPNNKZCKUHL-UHFFFAOYSA-N
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Description

The compound “1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine” is a derivative of pyrazolo[1,5-a]pyrazin-4-yl . It is a part of a family of compounds that have been identified as strategic for optical applications due to their simpler and greener synthetic methodology .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrazin-4-yl derivatives involves a reaction of 4-chloropyrazolo[1,5-a]pyrazines with tert-butyl cyanoacetate. This reaction proceeds via the formation of tert-butyl cyano(pyrazolo-[1,5-a]pyrazin-4(5H)-ylidene)ethanoates as intermediates, leading to pyrazolo[1,5-a]pyrazin-4-ylacetonitriles .

Scientific Research Applications

Synthesis of Heterocyclic Derivatives

A study by El‐Mekabaty, Mesbah, and Fadda (2017) highlights the synthesis of novel pyrazolo[1,5-a]pyrimidines and related derivatives starting from 3-cyanoacetylindole. These derivatives are of expected pharmaceutical interest and the study discusses the versatile synthetic routes that lead to polyfunctionally substituted imidazo[1,2-b]pyrazole, pyrazolo[1,5-a][1,3]diazepine, and pyrazolo[1,5-c][1,3,5]thiadiazine derivatives. The synthesis involves reactions with various electrophilic reagents or through condensation with triethyl orthoformate and compounds possessing an activated methylene group, showcasing the compound's role as a versatile intermediate in medicinal chemistry research (El‐Mekabaty, Mesbah, & Fadda, 2017).

Regioselective Synthesis and Biological Activity

Another study focuses on the regioselective synthesis of pyrazolo[1,5-a]pyrimidine derivatives and explores their biological activities. Moustafa et al. (2022) developed a high-yield synthesis of 7-amino-5-arylpyrazolo[1,5-a]pyrimidine-3,6-dicarbonitriles, which have potent biological activities. This study underlines the significance of pyrazolo[1,5-a]pyrimidine derivatives as purine analogs of biomedical importance due to their broad spectrum of biological activities, including their potential in materials science owing to their photophysical properties (Moustafa et al., 2022).

Antimicrobial Activity

Research conducted by Zaki, Sayed, and Elroby (2016) explores the synthesis of isoxazoline, pyrrolo[3,4-d]isoxazole-4,6-diones, pyrazolo[3,4-d]pyridazines, and pyrazolo[1,5-a]pyrimidines. This study highlights their antimicrobial activity, showcasing the diverse biological applications of derivatives synthesized from 1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine. The compounds synthesized exhibited significant inhibitory efficiency against both gram-positive and gram-negative bacteria, demonstrating the compound's potential in developing new antimicrobial agents (Zaki, Sayed, & Elroby, 2016).

properties

IUPAC Name

1-pyrazolo[1,5-a]pyrazin-4-ylpyrrolidin-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c11-8-2-5-14(7-8)10-9-1-3-13-15(9)6-4-12-10/h1,3-4,6,8H,2,5,7,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEPSPNNKZCKUHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1N)C2=NC=CN3C2=CC=N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrazolo[1,5-a]pyrazin-4-yl)pyrrolidin-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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